![molecular formula C18H14N2O2S3 B2437863 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[d]thiazole-6-carboxamide CAS No. 2177449-95-3](/img/structure/B2437863.png)

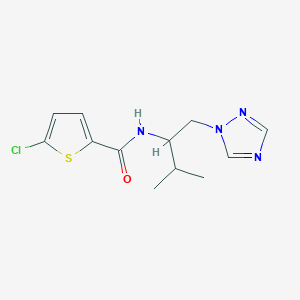

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[d]thiazole-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

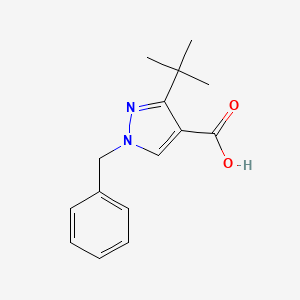

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[d]thiazole-6-carboxamide is a useful research compound. Its molecular formula is C18H14N2O2S3 and its molecular weight is 386.5. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

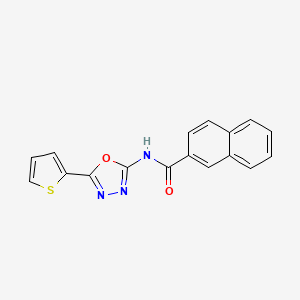

Antibacterial and Antitumor Applications : One study explored the synthesis of novel Schiff bases of pyrazol-5-one derivatives derived from a 2-aminobenzothiazole nucleus. These compounds showed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. Additionally, some derivatives displayed significant antitumor effects, highlighting the potential of these compounds in the field of oncology (Palkar et al., 2017).

Photophysical Properties for Organic Electronics : Another study focused on the development of benzo[1,2-d:4,3-d']bis(thiazoles) using photochemical cyclization. The photophysical and (spectro)electrochemical properties of these compounds were investigated, suggesting their potential applications in organic electronics (Kostyuchenko et al., 2022).

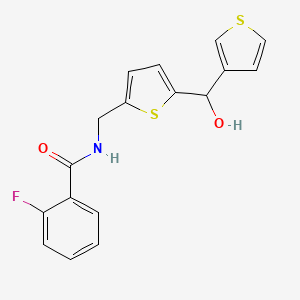

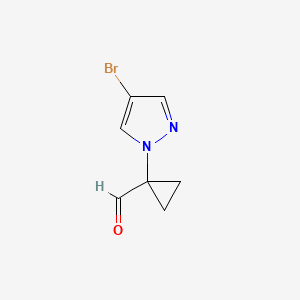

Antimicrobial Evaluation : The synthesis and antimicrobial evaluation of thiophene-2-carboxamides reveal the potential application of these compounds in combating microbial infections. The study indicates that these compounds have a notable capacity for inhibiting the growth of various pathogenic bacteria and fungi (Narayana et al., 2004).

Application in Dyeing and Antimicrobial Activity : A research article discusses the synthesis of arylazothiazole disperse dyes containing selenium. These compounds were used for dyeing polyester fabrics and exhibited strong antioxidant, antitumor, and antimicrobial activities. This suggests their use in creating sterile or biologically active fabrics for various applications (Khalifa et al., 2015).

Mechanism of Action

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a type of tyrosine kinase that plays a significant role in cell life and is widely distributed in cells . It is associated with the development, progression, aggressiveness, and metastasis of many solid tumors .

Mode of Action

The compound interacts with its target, EGFR, by inhibiting its activity . This inhibition likely occurs through the compound’s binding to the active site of the EGFR, preventing the receptor from carrying out its normal function .

Biochemical Pathways

The inhibition of EGFR by this compound affects the Mitogen-Activated Protein Kinase (MAPK) pathway . Specifically, it inhibits the RAF kinases, which are serine/threonine-specific protein kinases that play a critical role in the RAS-RAF-MEK-ERK MAPK pathway . This pathway regulates critical cellular mechanisms such as proliferation and survival .

Result of Action

The result of the compound’s action is the inhibition of EGFR, leading to the suppression of the MAPK pathway . This suppression can lead to decreased cellular proliferation, potentially slowing the growth of EGFR-expressing tumors .

Properties

IUPAC Name |

N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O2S3/c21-14(16-4-3-15(25-16)12-5-6-23-9-12)8-19-18(22)11-1-2-13-17(7-11)24-10-20-13/h1-7,9-10,14,21H,8H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSECTJHEXJLARZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)NCC(C3=CC=C(S3)C4=CSC=C4)O)SC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3-[3-(trifluoromethyl)phenyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2437783.png)

![2-(2,3-dimethoxyphenyl)-5-methyl-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-1,3-oxazole](/img/structure/B2437786.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-{6-[(3-methoxyphenyl)sulfanyl]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B2437789.png)

![[4-(4-chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetonitrile](/img/structure/B2437795.png)

![(E)-4-(Dimethylamino)-N-[2-hydroxy-3-(1-oxoisoquinolin-2-yl)propyl]but-2-enamide](/img/structure/B2437797.png)

![2-FLUORO-N-{2-[3-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-INDOL-1-YL]ETHYL}BENZAMIDE](/img/structure/B2437801.png)